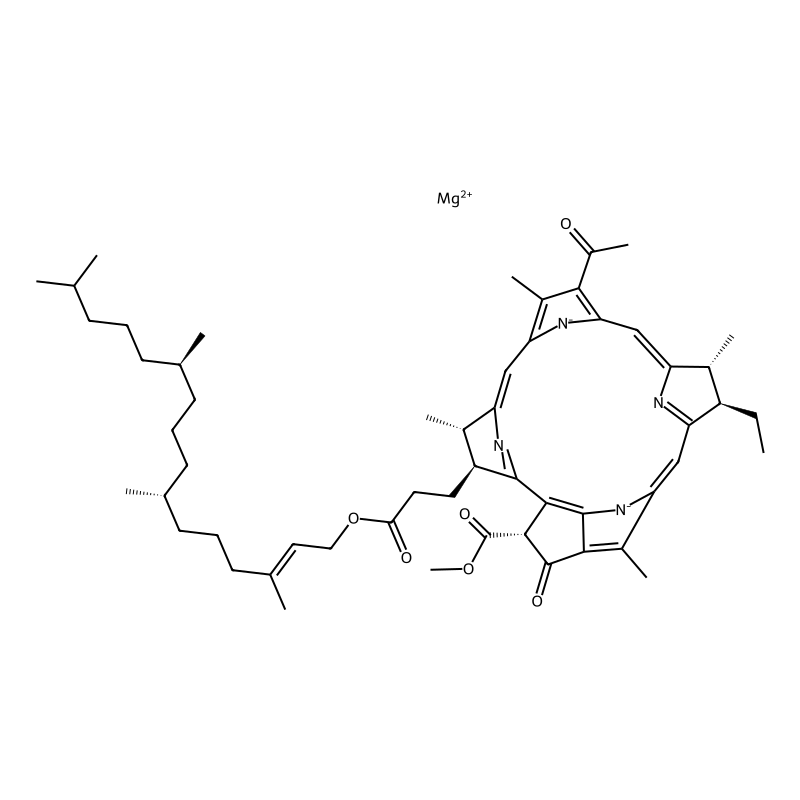Bacteriochlorophyll

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Bacteriochlorophyll in Photosynthesis
Bacteriochlorophyll is a pigment similar to chlorophyll found in plants, but it's specific to certain bacteria. These bacteria, known as photosynthetic bacteria, utilize bacteriochlorophyll to capture light energy and convert it into chemical energy through a process called photosynthesis. However, unlike plants that use chlorophyll a and capture sunlight, photosynthetic bacteria use various types of bacteriochlorophyll (bacteriochlorophyll a, b, c, d, or e) and harvest light at different wavelengths, often in the near-infrared spectrum []. This allows them to thrive in environments where sunlight is limited, such as deep ocean hydrothermal vents or anoxic sediments.
Studying Light-Harvesting Properties
One key area of research using bacteriochlorophyll involves understanding its light-harvesting properties. Scientists investigate the structure and function of the pigment-protein complexes that contain bacteriochlorophyll. These complexes act as antennae, capturing sunlight and efficiently transferring the absorbed energy to reaction centers within the bacterial cell []. By studying these light-harvesting complexes, researchers aim to improve our understanding of how photosynthetic bacteria capture and utilize light energy for survival. This knowledge could be vital in developing new biomimetic systems for solar energy conversion.
Applications in Photosensitization
Another research application of bacteriochlorophyll lies in its photosensitizing properties. Bacteriochlorophyll can absorb light and transfer the energy to nearby molecules, causing them to enter an excited state. This ability is being explored for various applications, including:
Antimicrobial Photodynamic Therapy (PDT)
Researchers are investigating the use of bacteriochlorophyll as a photosensitizer in PDT. In PDT, a photosensitizer is introduced into a target cell or organism, and then light is applied. The excited photosensitizer can generate reactive oxygen species that damage the target, potentially offering a novel approach to combatting antibiotic-resistant bacteria [].
Singlet Oxygen Production
Bacteriochlorophyll can be used to generate singlet oxygen, a highly reactive molecule with potential applications in cancer therapy and photodynamic inactivation of pathogens [].
Biophysical Studies
Bacteriochlorophyll is also a valuable tool in biophysical studies. Due to its well-defined light-absorption properties, it can be used as a probe to investigate the structure and dynamics of biological membranes and protein-pigment interactions [].
Bacteriochlorophyll is a photosynthetic pigment primarily found in certain types of bacteria, notably in purple and green bacteria. It plays a crucial role in anoxygenic photosynthesis, a process that does not produce oxygen as a byproduct. Structurally, bacteriochlorophyll is characterized by a tetrapyrrolic ring system, which coordinates a magnesium ion. This unique structure allows it to absorb light effectively, facilitating the conversion of light energy into chemical energy. Bacteriochlorophyll exists in several forms, including bacteriochlorophyll a and bacteriochlorophyll b, each differing slightly in their molecular structure and absorption properties
Additionally, bacteriochlorophyll can undergo oxidation reactions under certain conditions. For instance, studies have shown that under alkaline conditions, the oxidation of bacteriochlorophyll can be delayed by introducing a dark interval between illumination and extraction . Furthermore, electrochemical studies reveal that at higher oxidizing potentials, specific spectral bands associated with bacteriochlorophyll are bleached, indicating its reactivity and involvement in redox processes .
Bacteriochlorophyll is integral to the survival of phototrophic bacteria, enabling them to harness light energy for growth and metabolism. Its biological activity is primarily linked to its role in photosynthesis, where it absorbs light primarily in the infrared region (around 800 nm) and contributes to the formation of energy-rich compounds. The unique ability of these bacteria to perform photosynthesis without producing oxygen allows them to thrive in environments where oxygen is scarce or absent .
Moreover, bacteriochlorophyll has been implicated in various biochemical pathways beyond photosynthesis. For example, it can participate in photoprotective mechanisms that shield cells from excessive light exposure and oxidative damage
The biosynthesis of bacteriochlorophyll involves several enzymatic steps starting from 5-aminolevulinic acid. The process includes: These pathways highlight the complexity and specificity involved in synthesizing different forms of bacteriochlorophyll.
Bacteriochlorophyll has several applications across various fields:
- Biotechnology: It is utilized in bioengineering for developing bio-solar cells that mimic natural photosynthesis.
- Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to generate reactive oxygen species upon light activation.
- Environmental Science: Bacteriochlorophyll-containing bacteria are employed in bioremediation processes to degrade pollutants under anaerobic conditions
Studies have investigated how bacteriochlorophyll interacts with other molecules within the bacterial cell environment. These interactions are crucial for understanding its role in photosynthetic efficiency and energy transfer processes. For instance:
- Protein Interactions: Bacteriochlorophyll forms complexes with proteins such as reaction center proteins that facilitate electron transfer during photosynthesis.
- Membrane Interactions: It associates with thylakoid membranes where it plays a role in forming light-harvesting complexes that optimize light absorption
Bacteriochlorophyll shares structural similarities with several other chlorophyll-like compounds. Here are some notable examples:
Compound Molecular Formula Unique Features Chlorophyll a CHMgNO Primary pigment in plants; oxygen-producing photosynthesis Chlorophyll b CHMgNO Accessory pigment; absorbs light at different wavelengths Bacteriopheophytin CHMgNO A derivative of bacteriochlorophyll; involved in electron transport Pheophytin CHNO Degradation product of chlorophyll; lacks magnesium ion Bacteriochlorophyll's uniqueness lies in its adaptation for anoxygenic photosynthesis and its specific absorption properties that allow certain bacteria to thrive in low-light environments where traditional chlorophylls cannot operate efficiently
Physical Description
Dark blue solid; [Sigma-Aldrich MSDS]XLogP3
13.5Hydrogen Bond Acceptor Count
10Exact Mass
910.5458778 g/molMonoisotopic Mass
910.5458778 g/molHeavy Atom Count
66Related CAS
18025-10-0Other CAS
17499-98-8Wikipedia
BacteriochlorophyllGeneral Manufacturing Information
Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,13R,14R,21R)-9-acetyl-14-ethyl-13,14-dihydro-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)-: INACTIVEDates
Modify: 2024-02-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








